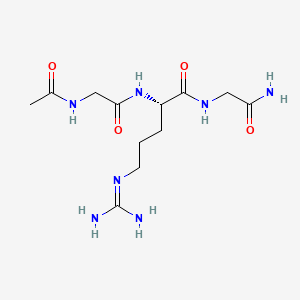

AC-Gly-arg-gly-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound AC-Gly-arg-gly-NH2 is a tetrapeptide consisting of acetylated glycine, arginine, and glycine with an amide group at the C-terminus. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Applications De Recherche Scientifique

AC-Gly-arg-gly-NH2 has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mécanisme D'action

Target of Action

The primary target of AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioid peptides and opioid drugs .

Mode of Action

Taphalgin interacts with the μ-opioid receptor, triggering a series of intracellular events . The interaction is presumed to lead to the desensitization of the receptor, similar to the action of endogenous peptides . This interaction and subsequent desensitization inhibit the transmission of pain signals, thereby producing an analgesic effect .

Biochemical Pathways

The interaction of Taphalgin with the μ-opioid receptor initiates a cascade of biochemical events. The receptor’s activation inhibits adenylate cyclase, decreasing the concentration of cyclic AMP. This leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. Concurrently, the activation of the receptor also closes voltage-gated calcium channels, inhibiting the release of neurotransmitters such as substance P and calcitonin gene-related peptide. These actions collectively result in analgesia .

Result of Action

Taphalgin has been shown to have a potent analgesic effect. In a tail-flick test in mice, a single subcutaneous injection of Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect increased as the dose of Taphalgin increased from 0.5 to 1.5 and 4.5 mg/kg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Gly-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents like carbodiimides or uronium salts to form peptide bonds.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

AC-Gly-arg-gly-NH2 can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized under certain conditions, affecting the peptide’s biological activity.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Specific amino acids in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.

Substitution: Amino acid analogs and specific coupling reagents are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the arginine residue can lead to the formation of citrulline.

Comparaison Avec Des Composés Similaires

Similar Compounds

AC-Gly-Gly-X-Ala-NH2: A similar tetrapeptide used in high-pressure NMR studies.

Argireline (AC-Glu-Glu-Met-Gln-Arg-Arg-NH2): Known for its anti-wrinkle properties and used in cosmetic formulations.

Uniqueness

AC-Gly-arg-gly-NH2 is unique due to its specific sequence and the presence of arginine, which imparts distinct biological properties

Propriétés

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGGXCZHOKQED-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)